molecular formula C5H10ClNO2 B177176 Methyl Azetidine-2-carboxylate Hydrochloride CAS No. 162698-26-2

Methyl Azetidine-2-carboxylate Hydrochloride

Cat. No. B177176
M. Wt: 151.59 g/mol
InChI Key: FKHBGZKNRAUKEF-UHFFFAOYSA-N
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Description

“Methyl Azetidine-2-carboxylate Hydrochloride” is a non-cleavable ADC linker used in the synthesis of antibody-drug conjugates (ADCs). It is also an alkyl chain-based PROTAC linker that can be used in the synthesis of PROTACs .


Synthesis Analysis

The synthesis of “Methyl Azetidine-2-carboxylate Hydrochloride” involves enzymatic hydrolysis. An L-AZC hydrolase from Novosphingobium sp. MBES04 (Ns A2CH), which belongs to the haloacid dehalogenase-like superfamily and participates in cyclic amino acid metabolism, has high substrate and stereospecificity for the hydrolysis of L-AZC . Another method involves the aza-Michael addition of 1 H -pyrazole, 4-bromo-1 H -pyrazole, and 3-trifluoromethyl-1 H -pyrazole .


Molecular Structure Analysis

The molecular formula of “Methyl Azetidine-2-carboxylate Hydrochloride” is C5H10ClNO2. Its average mass is 151.591 Da, and its monoisotopic mass is 151.040009 Da . The high-resolution crystal structures of Ns A2CH in the form of apo- and covalent complexes with the reaction intermediate have been determined .


Chemical Reactions Analysis

The reactivity of “Methyl Azetidine-2-carboxylate Hydrochloride” is driven by a considerable ring strain. The [2 + 2] photocycloaddition reaction between an imine and an alkene component, the aza Paternò–Büchi reaction, is one of the most efficient ways to synthesize functionalized azetidines .

Scientific Research Applications

  • Organic Synthesis and Medicinal Chemistry
    • Azetidines are one of the most important four-membered heterocycles used in organic synthesis and medicinal chemistry .
    • The reactivity of azetidines is driven by a considerable ring strain, while at the same time the ring is significantly more stable than that of related aziridines .

Safety And Hazards

“Methyl Azetidine-2-carboxylate Hydrochloride” causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Azetidines represent one of the most important four-membered heterocycles used in organic synthesis and medicinal chemistry. Their aptness as amino acid surrogates along with their potential in peptidomimetic and nucleic acid chemistry is considered remarkable .

properties

IUPAC Name

methyl azetidine-2-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO2.ClH/c1-8-5(7)4-2-3-6-4;/h4,6H,2-3H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKHBGZKNRAUKEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCN1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60625930
Record name Methyl azetidine-2-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60625930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl Azetidine-2-carboxylate Hydrochloride

CAS RN

162698-26-2
Record name Methyl azetidine-2-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60625930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl azetidine-2-carboxylate hydrochloride
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